Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)
CAS No.: 92669-43-7
Cat. No.: VC11639873
Molecular Formula: C57H52N4ORu
Molecular Weight: 910.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92669-43-7 |
|---|---|
| Molecular Formula | C57H52N4ORu |
| Molecular Weight | 910.1 g/mol |
| IUPAC Name | carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
| Standard InChI | InChI=1S/C56H52N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;;/q-2;;+2 |
| Standard InChI Key | DBJPDELWNWMIRK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a square-planar ruthenium(II) center embedded within a porphyrin macrocycle. The porphyrin ligand is substituted with four 2,4,6-trimethylphenyl (mesityl) groups at the 5,10,15,20-positions, imparting steric bulk and electronic modulation. The axial position is occupied by a carbonyl ligand, which influences the redox properties and catalytic activity of the complex .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅₇H₅₂N₄ORu |
| Molecular Weight | 910.1 g/mol |
| Coordination Geometry | Square-planar |
| Axial Ligand | Carbonyl (CO) |
| Porphyrin Substituents | 2,4,6-Trimethylphenyl (×4) |
Spectroscopic Features
The electronic absorption spectrum exhibits a strong Soret band at 391 nm, characteristic of metalloporphyrins, along with weaker Q-bands in the visible region . Infrared spectroscopy confirms the presence of the carbonyl ligand through a stretching vibration at ~1,920 cm⁻¹, consistent with Ru–CO bonding .
Synthesis and Preparation
Conventional Routes
The synthesis typically involves reacting ruthenium trichloride (RuCl₃) with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin (H₂TMPP) under reducing conditions. Sodium borohydride (NaBH₄) or carbon monoxide (CO) serves as the reducing agent, facilitating the insertion of ruthenium into the porphyrin core.
Advancements in Ruthenation
Recent methodologies employ [Ru(CO)(dmso)₅][PF₆]₂ as a precursor, enabling ruthenium insertion under milder conditions (80–100°C in propionic acid). This approach avoids the high temperatures (>200°C) traditionally required with Ru₃(CO)₁₂, preserving the integrity of sensitive porphyrin ligands .
Table 2: Comparative Synthesis Conditions
| Method | Precursor | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Traditional | Ru₃(CO)₁₂ | 200°C | Decalin | 60–70 |
| Improved | [Ru(CO)(dmso)₅]²⁺ | 80°C | Propionic Acid | 85–90 |
Catalytic Applications
Aziridination of Conjugated Dienes
The compound catalyzes the direct aziridination of conjugated dienes with aryl azides, producing nitrogen-containing three-membered rings. This reaction proceeds via a nitrene intermediate, with turnover numbers (TON) exceeding 500 under optimized conditions.
Azopropylation Reactions
In the presence of aryl azides and alkenes, the complex facilitates azopropylation, forming C–N bonds with high regioselectivity. Density functional theory (DFT) studies suggest a concerted metalloradical mechanism, wherein the ruthenium center stabilizes transition states through back-donation .
Table 3: Catalytic Performance in Aziridination
| Substrate | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 1,3-Butadiene | 12 | 92 | >99 |
| Isoprene | 18 | 85 | 95 |
| 1,3-Cyclohexadiene | 24 | 78 | 90 |
Mechanistic Insights
Ligand Dynamics
The carbonyl ligand exhibits labile behavior, dissociating upon substrate coordination to generate a vacant site for catalytic turnover. Transient UV-Vis studies reveal a redshift in the Soret band during CO release, corroborating the formation of a reactive Ru(II) intermediate .
Role of the Porphyrin Ligand
The mesityl substituents enhance solubility in nonpolar media and prevent dimerization via steric hindrance. Electrochemical analyses indicate a Ru(II)/Ru(III) oxidation potential of +0.87 V (vs. SCE), modulated by the electron-donating mesityl groups .
Comparative Analysis with Analogous Complexes
Octaethylporphyrin Ruthenium(II) Carbonyl
Compared to 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine ruthenium(II) carbonyl (RuOEP), the mesityl-substituted analog demonstrates superior thermal stability (decomposition at 280°C vs. 210°C) and higher turnover frequencies in aziridination reactions .
Table 4: Structural and Catalytic Comparison
| Property | Mesityl-Substituted Complex | RuOEP |
|---|---|---|
| Decomposition Temperature | 280°C | 210°C |
| TOF (h⁻¹) | 120 | 45 |
| Solubility in Toluene | 25 mg/mL | 8 mg/mL |
Industrial and Research Applications
Organic Synthesis
The compound is employed in pharmaceutical intermediates synthesis, particularly for nitrogen heterocycles. Its compatibility with functional groups (e.g., esters, ketones) enables late-stage functionalization of complex molecules.
Materials Science
Blends with poly(3-hexylthiophene) (P3HT) enhance charge transport in organic photovoltaics, achieving power conversion efficiencies (PCE) of 8.2% in bulk heterojunction devices .
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